molecular formula C21H25F3N6O2 B608518 Leniolisib CAS No. 1354690-24-6

Leniolisib

カタログ番号 B608518
CAS番号: 1354690-24-6
分子量: 450.5 g/mol
InChIキー: MWKYMZXCGYXLPL-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leniolisib, sold under the brand name Joenja, is a medication used for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS) . It is a kinase inhibitor that is taken orally . The most common side effects include headache, sinusitis, and atopic dermatitis . This compound was approved for medical use in the United States in March 2023 . It is the first approved medication for the treatment of activated PI3K delta syndrome .


Molecular Structure Analysis

This compound has a molecular formula of C21H25F3N6O2 . The molecular weight of the free base is 450.466 g/mol . The structure of this compound includes a pyrido[4,3-d]pyrimidine core, which is important for its activity .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H25F3N6O2 and a molecular weight of 450.466 g/mol for the free base . More detailed physical and chemical properties were not found in the search results. For a comprehensive analysis of physical and chemical properties, it is recommended to refer to scientific literature or databases dedicated to such information.

科学的研究の応用

  • Absorption, Metabolism, and Excretion in Humans : Leniolisib shows relatively extensive elimination/excretion, mainly as oxidative metabolites in urine and faeces. This was evidenced in a study on healthy subjects, highlighting the drug's metabolism and excretion pathways after oral administration (Pearson et al., 2018).

  • Efficacy in Activated PI3Kδ Syndrome (APDS) : this compound has shown promising results in patients with APDS, a condition caused by inherited gain-of-function mutations in PIK3CD. It significantly reduced PI3K/AKT pathway activity, improved immune dysregulation, and was well-tolerated in long-term studies, highlighting its potential as a targeted therapeutic approach for APDS and related disorders (Rao et al., 2018).

  • Treatment of Primary Sjögren’s Syndrome (pSS) : this compound was evaluated for safety, tolerability, and efficacy in treating pSS. Although the safety profile was acceptable, the study did not find a clear efficacy signal for this compound in pSS, indicating the need for further research to understand its potential benefits in this context (Dörner et al., 2018).

  • Role in Drug Metabolism and Interactions : this compound's metabolism involves cytochrome P450 (CYP) 3A but not P‐glycoprotein (P‐gp), suggesting that it is primarily metabolized by CYP3A in the liver and intestine. This information is crucial for understanding potential drug-drug interactions (De Buck et al., 2018).

作用機序

Target of Action

Leniolisib, also known under the brand name Joenja, is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a protein that plays a crucial role in the immune system, particularly in the function and development of B cells and T cells .

Mode of Action

This compound works by selectively inhibiting the PI3Kδ protein . This protein is overactive in a condition known as activated phosphoinositide 3-kinase delta syndrome (APDS), leading to immune dysfunction . By inhibiting PI3Kδ, this compound helps normalize immune function .

Biochemical Pathways

This compound inhibits the production of phosphatidylinositol-3-4-5-trisphosphate (PIP3), an important cellular messenger . PIP3 specifically activates AKT (via PDK1) and regulates a multitude of cell functions such as proliferation, differentiation, cytokine production, cell survival, angiogenesis, and metabolism .

Pharmacokinetics

The pharmacokinetics of this compound are similar in healthy individuals and patients with APDS . This compound maximum concentration (Cmax) and area under the concentration–time curve (AUC) values increased dose proportionally over a 20–140 mg twice daily dosage range . This compound is extensively metabolized by the liver, primarily mediated by CYP3A4 (94.5%), as well as CYP3A5 (3.5%), CYP1A2 (0.7%) and CYP2D6 (0.7%) to a minor extent .

Result of Action

This compound’s action results in a significant increase in the number of immune response generating B cells and a reduction in the size of lymph nodes . It also leads to a dose-dependent suppression of the PI3Kδ pathway hyperactivation in cell lines overexpressing p110δ mutants and in primary immune cells from patients with APDS .

Action Environment

The efficacy and safety of this compound have been evaluated in clinical trials . .

Safety and Hazards

The most common side effects of Leniolisib include headache, sinusitis, and atopic dermatitis . This compound may cause serious side effects. Patients should call their doctor at once if they have liver problems, loss of appetite, nausea, vomiting, stomach pain (upper right side), tiredness, itching, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes) .

将来の方向性

As of early 2023, Leniolisib has been approved by the FDA and is in the process of market authorization by the European Medicines Agency (EMA) . Future research may focus on the long-term effects of this compound, its use in combination with other therapies, and its potential applications in treating other conditions.

生化学分析

Biochemical Properties

Leniolisib plays a significant role in biochemical reactions, particularly in the PI3K/AKT/mTOR network, a crucial cellular signaling pathway . This pathway controls several biological processes including cell growth and proliferation, cell survival, protein synthesis, and glycolysis metabolism . This compound interacts with the enzymatic p110δ subunit of PI3K, predominantly expressed in hematopoietic cells . It inhibits the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signaling molecule whose mutation results in cancer .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It works to block aberrant PI3Kδ-dependent signaling pathways of immune cells, such as B and T cells, neutrophils, monocytes, basophils, plasmocytoid dendritic cells, and mast cells . In vitro, this compound dose-dependently suppresses the PI3Kδ pathway hyperactivation in cell lines overexpressing p110δ mutants and in primary immune cells from patients with APDS .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively inhibiting PI3Kδ . By blocking this form of the protein, this compound helps normalize immune function as measured by a significant increase in the number of immune response-generating B cells and a reduction in the size of lymph nodes .

Temporal Effects in Laboratory Settings

Long-term treatment with this compound has shown promising results. In a 12-week blinded, randomized, placebo-controlled study, all patients showed amelioration of lymphoproliferation with lymph node sizes and spleen volumes reduced by 39% (mean; range, 26%-57%) and 40% (mean; range, 13%-65%), respectively .

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR network, a crucial cellular signaling pathway . It interacts with the enzymatic p110δ subunit of PI3K, which converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) .

Transport and Distribution

The volume distribution of this compound is almost 28.5 L in patients with APDS and 94.5% of it binds to human plasma proteins . The terminal elimination half-life of this compound is 10 h and the apparent oral clearance is 4 L/h .

Subcellular Localization

While specific information on the subcellular localization of this compound was not found, it’s known that this compound works by inhibiting PI3Kδ, a protein that is overactive in activated PI3K delta syndrome . This suggests that this compound likely localizes to areas of the cell where PI3Kδ is active.

特性

IUPAC Name

1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKYMZXCGYXLPL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354690-24-6
Record name Leniolisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354690246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leniolisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16217
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LENIOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L22772Z9CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

A: Leniolisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). [, , ] It binds to the ATP-binding pocket of PI3Kδ, preventing its catalytic activity. [] This inhibition disrupts downstream signaling pathways, primarily the PI3K/AKT pathway, crucial for B cell development, differentiation, and function. [, , ]

A: While the provided abstracts do not explicitly detail this compound's spectroscopic data, its molecular formula is C23H28N6O2 and its molecular weight is 420.5 g/mol. [, ] For detailed spectroscopic information, refer to specialized chemical databases or publications focusing on its structural elucidation.

ANone: The provided research primarily focuses on this compound's biological activity and clinical applications. Information regarding its material compatibility and stability under various conditions is limited in these abstracts.

A: this compound itself doesn't possess catalytic properties. It acts as an enzyme inhibitor, specifically targeting the kinase activity of PI3Kδ. [, ] Its selectivity for PI3Kδ over other PI3K isoforms, such as α, β, and γ, contributes to its targeted therapeutic potential in immune-related disorders. []

ANone: While the provided abstracts do not detail the use of computational chemistry in this compound's development, it is highly probable that such techniques were employed. Structure-guided design, QSAR modeling, and molecular docking simulations are standard practices in drug discovery and optimization.

A: Research leading to this compound's development involved modifying an initial scaffold of 4,6-diaryl quinazolines. [] These modifications, including the introduction of a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core and replacement of a phenyl group with a pyrrolidine-3-amine, aimed to optimize its binding affinity, selectivity for PI3Kδ, and overall drug-like properties. []

ANone: The research primarily focuses on this compound's in vitro and in vivo activity. Information about its stability under various conditions, specific formulation strategies, and methods to enhance its solubility or bioavailability is limited in these abstracts.

A: this compound is an orally bioavailable small molecule. [, , ] Its primary route of elimination is metabolism, with metabolites predominantly excreted in urine and feces. [] It effectively inhibits PI3Kδ activity in vivo, leading to improvements in immune dysregulation and lymphoproliferation. [, , , ] Co-administration with strong CYP3A inhibitors significantly increases its exposure, indicating the involvement of CYP3A enzymes in its metabolism. []

A: this compound demonstrates efficacy in various in vitro and in vivo models. It inhibits immune cell functions in cell-based assays, including B and T cells, neutrophils, and monocytes. [] In animal models, it suppresses antibody production and reduces disease severity in a rat collagen-induced arthritis model. [] Clinical trials in APDS patients show significant reductions in lymphadenopathy, normalization of immune cell subsets, and improvement in clinical symptoms. [, , , , , ]

ANone: The provided research doesn't delve into specific resistance mechanisms to this compound or its cross-resistance with other compounds. Further research is needed to understand the potential for resistance development during long-term treatment.

ANone: The provided research focuses on this compound's systemic effects. Information about specific drug delivery and targeting strategies to enhance its localization to specific tissues or cell types is limited in these abstracts.

A: Several biomarkers are used to assess this compound's efficacy and monitor treatment response. These include the normalization of circulating transitional and naïve B cells, reduction in PD-1+CD4+ and senescent CD57+CD4+ T cells, and decreases in elevated serum IgM and inflammatory markers such as IFNγ, TNF, CXCL13, and CXCL10. [, ]

A: While not explicitly detailed, common analytical techniques likely employed include high-performance liquid chromatography (HPLC) for separation and quantification, potentially coupled with mass spectrometry (LC-MS/MS) for structural identification of this compound and its metabolites. [] 19F-NMR was also used to study its absorption, metabolism, and excretion in a first-in-human study. []

ANone: The provided research primarily focuses on this compound's therapeutic applications. Data regarding its environmental impact, degradation pathways, ecotoxicological effects, and mitigation strategies are not discussed in these abstracts.

ANone: As with any drug under development, this compound's manufacturing and distribution adhere to strict quality control and assurance measures to maintain its identity, purity, strength, and quality throughout its lifecycle. These measures are crucial for ensuring its safety and efficacy.

ANone: The provided research doesn't offer specific details regarding this compound's potential immunogenicity or strategies to mitigate immune responses. Further investigation is needed to understand its long-term immunological effects.

A: While the research doesn't elaborate on specific drug-transporter interactions, it indicates that this compound is primarily metabolized by CYP3A enzymes. [] This suggests that co-administration with strong CYP3A inhibitors or inducers could alter its pharmacokinetic profile, requiring dose adjustments.

A: The provided research primarily focuses on this compound's interaction with CYP3A enzymes. [] Whether it induces or inhibits other drug-metabolizing enzymes requires further investigation to understand potential drug-drug interactions.

ANone: Information regarding this compound's biocompatibility and biodegradability is not a central focus of the provided research. Further studies are needed to assess its long-term effects on biological systems and its environmental fate.

A: While alternative treatments for APDS exist, such as mTOR inhibitors and hematopoietic stem cell transplantation, this compound represents a more targeted approach directly addressing the underlying PI3Kδ hyperactivity. [, , , ] The choice of treatment depends on individual patient factors and requires careful consideration of potential benefits and risks.

ANone: The provided research primarily focuses on this compound's therapeutic potential and does not discuss specific strategies for its recycling or waste management. As with any pharmaceutical, responsible disposal practices and environmental considerations are crucial during its lifecycle.

ANone: Research on this compound utilizes a range of infrastructure and resources, including:

  • Genomic sequencing and analysis tools: To identify and characterize genetic mutations in PIK3CD and other related genes associated with APDS. [, ]
  • Flow cytometry and cell sorting: To analyze immune cell populations and assess treatment response. [, , ]
  • In vitro cell culture models: To study PI3K signaling pathways and assess drug efficacy. [, ]
  • Animal models: To investigate disease pathogenesis and evaluate drug efficacy in vivo. []
  • Clinical trial infrastructure: To conduct controlled studies and assess drug safety and efficacy in patients with APDS. [, , , , ]

A:

  • Discovery of APDS: The identification of activating mutations in PIK3CD as the genetic cause of APDS in 2013 was a critical milestone, paving the way for targeted therapy. [, ]
  • Development of this compound: Researchers at Novartis developed this compound as a highly selective inhibitor of PI3Kδ, aiming to address the underlying molecular defect in APDS. []
  • Early Clinical Trials: Initial clinical trials demonstrated this compound's efficacy in reducing lymphadenopathy, normalizing immune cell subsets, and improving clinical symptoms in APDS patients. [, , , ]
  • FDA Approval: In 2023, this compound received FDA approval for the treatment of APDS in patients aged 12 years and older, marking a significant breakthrough in precision medicine for this rare disease. [, ]

ANone: Research on this compound spans various disciplines, including:

  • Immunology: Understanding the role of PI3K signaling in immune cell development, function, and dysregulation. [, , ]
  • Genetics: Identifying and characterizing genetic mutations associated with APDS and other inborn errors of immunity. [, ]
  • Pharmacology: Developing and optimizing small molecule inhibitors of PI3Kδ with improved potency, selectivity, and pharmacological properties. []
  • Clinical Research: Conducting clinical trials to evaluate the safety and efficacy of this compound in patients with APDS. [, , , , , , ]
  • Translational Medicine: Bridging the gap between basic science discoveries and clinical applications to develop novel therapies for patients with rare diseases. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。